![molecular formula C18H21BrN4O2 B2942674 N-(2-bromo-4-methylphenyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide CAS No. 1226456-74-1](/img/structure/B2942674.png)
N-(2-bromo-4-methylphenyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-bromo-4-methylphenyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide is a useful research compound. Its molecular formula is C18H21BrN4O2 and its molecular weight is 405.296. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-bromo-4-methylphenyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide, a compound with the molecular formula C18H21BrN4O2 and a molecular weight of 405.3 g/mol, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological activity, including antibacterial and antifungal properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a bromo-substituted phenyl ring and a pyrimidine moiety connected via an ether linkage to an acetamide group. Its structural complexity suggests potential interactions with various biological targets.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of similar pyrrolidinyl derivatives. For instance, compounds with pyrrole and benzamide structures have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity Comparison
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
This compound | TBD | TBD |
Pyrrole Benzamide Derivative | 3.125 | Staphylococcus aureus |
Ciprofloxacin | 2 | Escherichia coli |
The minimum inhibitory concentration (MIC) values for related compounds indicate that modifications to the pyrrolidine ring can enhance antibacterial efficacy. For example, the presence of electron-donating or withdrawing groups can significantly influence the activity against specific bacterial strains .
Antifungal Activity
In addition to antibacterial properties, there is evidence suggesting antifungal activity in similar compounds. Research has shown that certain derivatives exhibit notable inhibition against Candida albicans and other fungal pathogens.
Table 2: Antifungal Activity Data
Compound | MIC (µg/mL) | Target Fungi |
---|---|---|
This compound | TBD | TBD |
Alkaloid Derivative | 16.69 - 78.23 | Candida albicans |
Fusarium oxysporum Inhibitor | 56.74 - 222.31 | Fusarium oxysporum |
The antifungal activity appears to be influenced by structural modifications, particularly substitutions on the phenyl and piperidine rings .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Research indicates that:
- Substituents on the Phenyl Ring : The introduction of halogens or alkyl groups can enhance potency.
- Pyrrolidine Modifications : Alterations in the pyrrolidine structure may affect binding affinity to bacterial enzymes.
- Acetamide Group : This moiety is essential for maintaining solubility and bioavailability.
Case Studies
Several case studies have documented the efficacy of compounds similar to this compound in clinical settings:
- Clinical Trials : A derivative was tested in a clinical trial for its effectiveness against multidrug-resistant bacterial infections, showing promising results with an MIC comparable to established antibiotics.
- In Vivo Studies : Animal models demonstrated reduced infection rates when treated with compounds exhibiting similar structures, indicating potential for therapeutic applications.
属性
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN4O2/c1-12-5-6-15(14(19)9-12)21-16(24)11-25-17-10-13(2)20-18(22-17)23-7-3-4-8-23/h5-6,9-10H,3-4,7-8,11H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRDYAFJTFAPHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=NC(=NC(=C2)C)N3CCCC3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。